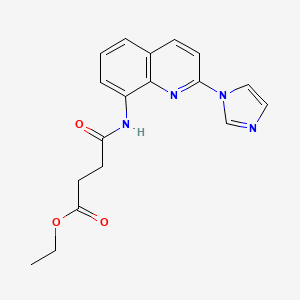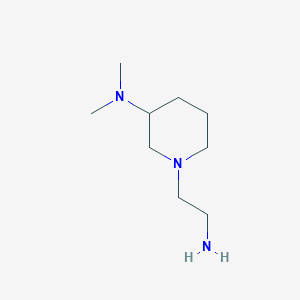
1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an aminoethyl group and two dimethyl groups. It is a versatile compound with various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine typically involves the reaction of piperidine with appropriate reagents to introduce the aminoethyl and dimethyl groups. One common method is the reductive amination of piperidine with 2-aminoethylamine and formaldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The starting materials, such as piperidine and 2-aminoethylamine, are reacted in the presence of catalysts and solvents to optimize yield and purity. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The amino and dimethyl groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of bases or catalysts to facilitate the substitution process.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as secondary or tertiary amines.
Substitution: Substituted derivatives with various functional groups replacing the amino or dimethyl groups.
Mecanismo De Acción
The mechanism of action of 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. It may also participate in chemical reactions within biological systems, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine can be compared with other similar compounds, such as:
Piperidine: The parent compound, which lacks the aminoethyl and dimethyl substitutions.
2-aminoethylpiperazine: A related compound with a similar structure but different functional groups.
N,N-dimethylpiperidine: A derivative with only the dimethyl substitution.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(2)9-4-3-6-12(8-9)7-5-10/h9H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJQRDFTSFUPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
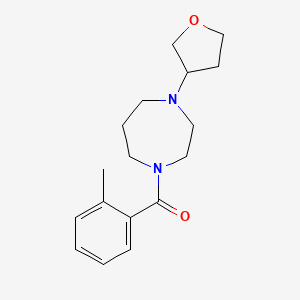
![N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2643251.png)
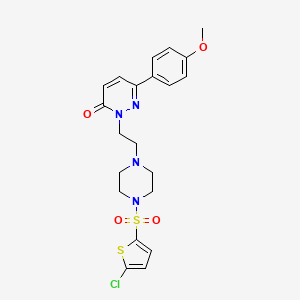

![2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide](/img/structure/B2643258.png)
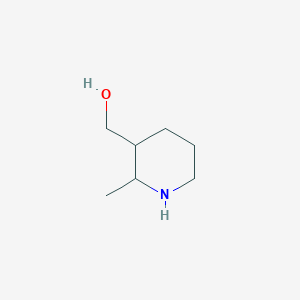
![1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2643262.png)

![tert-butyl N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)carbamate](/img/structure/B2643265.png)
![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide](/img/structure/B2643267.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2643268.png)

amino]-5-cyano-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2643271.png)
